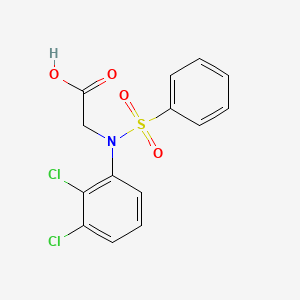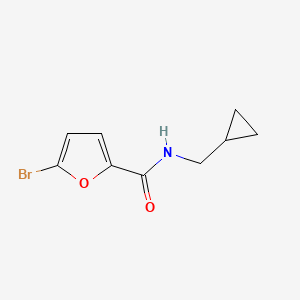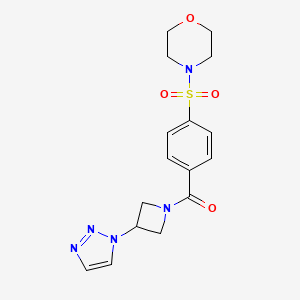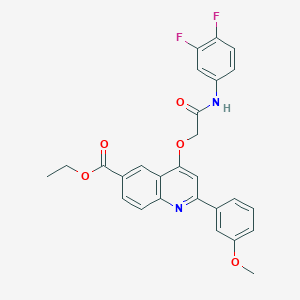
N-(2-(Cyclopropancarbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)-1-Naphthamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a fascinating chemical entity that has captured the interest of researchers due to its unique structural properties and potential applications. As a derivative of tetrahydroisoquinoline and naphthamide, this compound showcases a complex arrangement of functional groups that contribute to its diverse chemical behavior.
Wissenschaftliche Forschungsanwendungen
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide has been explored in various fields, including:
Biology: : Researchers are investigating its interactions with biological macromolecules to understand its potential as a pharmaceutical agent.
Medicine: : There is interest in its possible therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: : Its unique chemical properties make it a candidate for use in specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. Starting with the preparation of the 1,2,3,4-tetrahydroisoquinoline core, cyclopropanecarbonyl chloride is introduced in the presence of a suitable base to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with 1-naphthamide under conditions that promote amide bond formation. The entire process may involve catalysts, solvents, and specific temperature controls to optimize yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide would likely employ similar reaction steps but with more emphasis on efficiency and scalability. Automation, continuous flow reactors, and advanced purification techniques like chromatography and crystallization might be integrated into the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional functional groups or to alter existing ones.
Reduction: : It can be reduced to form simpler derivatives or to modify the cyclopropanecarbonyl group.
Substitution: : The naphthamide moiety allows for aromatic substitution reactions, which can be utilized to create diverse derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles such as halides or amines. Reaction conditions vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways are followed.
Major Products
The major products depend on the specific reactions undertaken. Oxidation might yield more oxygenated derivatives, reduction could produce simpler amides, and substitution reactions might generate functionalized aromatic compounds.
Wirkmechanismus
The mechanism by which this compound exerts its effects can vary depending on the context. In biological systems, it might interact with specific proteins or receptors, influencing cellular pathways and molecular targets. For example, it could modulate enzyme activity or receptor binding, leading to altered cellular responses. Its precise mechanism in different applications often requires detailed experimental validation.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide with other similar compounds highlights its unique features. Similar compounds might include:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-1-naphthamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)-1-naphthamide
While these compounds share a core structure, variations in the position of functional groups can lead to significant differences in chemical reactivity and biological activity
Conclusion
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a compound of significant interest in scientific research. Its complex structure and diverse reactivity make it a valuable subject for studies in chemistry, biology, medicine, and industry. The ongoing exploration of its properties and applications continues to reveal new possibilities for innovation and discovery in multiple fields.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(22-7-3-5-17-4-1-2-6-21(17)22)25-20-11-10-16-12-13-26(15-19(16)14-20)24(28)18-8-9-18/h1-7,10-11,14,18H,8-9,12-13,15H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNFGRVVZFHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)





![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)
![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)


